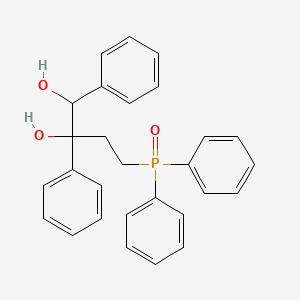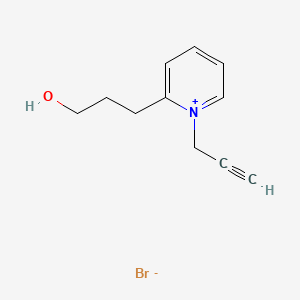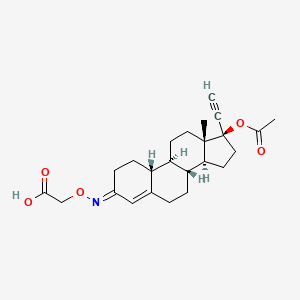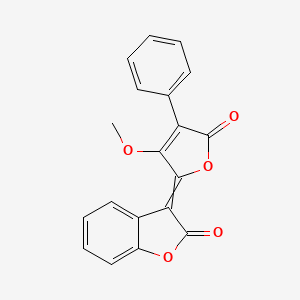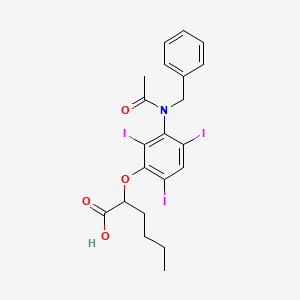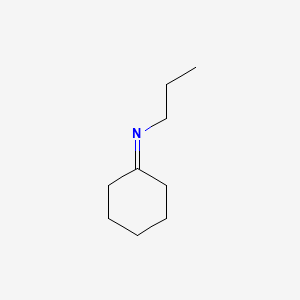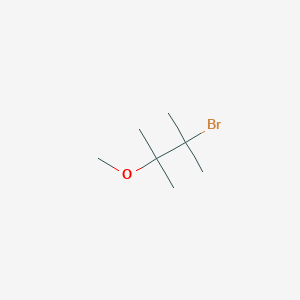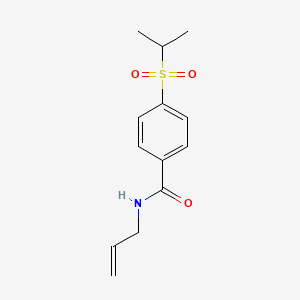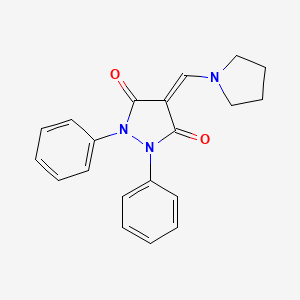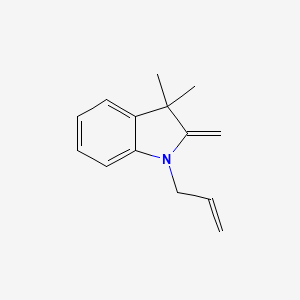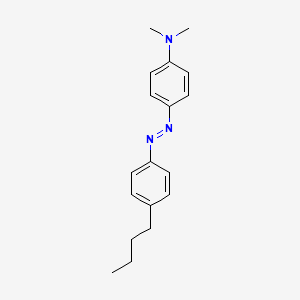
p-((p-Butylphenyl)azo)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-((p-Butylphenyl)azo)-N,N-dimethylaniline: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-((p-Butylphenyl)azo)-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: The starting material, p-butylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with N,N-dimethylaniline in an alkaline medium to form the azo compound.
The reaction conditions are crucial for the successful synthesis of the compound. The temperature is usually maintained at low levels (0-5°C) during the diazotization step to prevent the decomposition of the diazonium salt. The pH of the reaction medium is also carefully controlled to ensure efficient coupling.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
p-((p-Butylphenyl)azo)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are often employed for electrophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
p-((p-Butylphenyl)azo)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectroscopy and chromatography.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to undergo specific chemical transformations.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism of action of p-((p-Butylphenyl)azo)-N,N-dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo reversible redox reactions, making it useful in various applications. The azo group can also participate in electron transfer processes, which are essential in dye-sensitized solar cells and other electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
- p-((p-Tolyl)azo)-N,N-dimethylaniline
- p-((p-Ethylphenyl)azo)-N,N-dimethylaniline
- p-((p-Propylphenyl)azo)-N,N-dimethylaniline
Uniqueness
p-((p-Butylphenyl)azo)-N,N-dimethylaniline is unique due to its specific substituent groups, which impart distinct physical and chemical properties. The butyl group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with shorter alkyl chains.
Propiedades
Número CAS |
24596-39-2 |
|---|---|
Fórmula molecular |
C18H23N3 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
4-[(4-butylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N3/c1-4-5-6-15-7-9-16(10-8-15)19-20-17-11-13-18(14-12-17)21(2)3/h7-14H,4-6H2,1-3H3 |
Clave InChI |
NUOPHVOWBDFAPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
